molecular formula C22H27N3O3 B2664835 3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105242-25-8

3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No. B2664835
CAS RN: 1105242-25-8
M. Wt: 381.476
InChI Key: SFJLFBJHIOWFLH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research in heterocyclic chemistry often involves the synthesis of complex molecules that serve as key intermediates for further chemical reactions. For example, substituted 3-and 5-formylpyridin-2-ones have been utilized in synthesizing 1-aryl-1,6-naphthyridinone derivatives, showcasing the versatility of pyridine-based compounds in synthesizing a wide range of heterocyclic compounds. This work highlights the methodologies in synthesizing compounds with similar structural motifs to 3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, which could be pivotal in developing new pharmaceuticals or materials (Medvedeva et al., 2009).

Mechanistic Studies and Chemical Reactions

  • Understanding the mechanistic aspects of chemical reactions involving similar compounds is crucial. For instance, the Stevens rearrangement of tetrahydropyridinium salts has been reinvestigated, providing insights into the rearrangement processes of pyridine derivatives. Such mechanistic studies are essential for predicting the behavior of complex molecules under various conditions and could be relevant to understanding reactions involving 3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide (Bosch et al., 1981).

Pharmaceutical Applications

  • While direct applications of 3,4-dimethyl-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide in pharmaceuticals were not found, the synthesis and study of similar compounds have led to the development of novel drugs. For example, acridine-acetazolamide conjugates have been investigated for their inhibition effects on human carbonic anhydrase isoforms, demonstrating the potential of heterocyclic compounds in therapeutic applications (Ulus et al., 2016).

Advanced Materials

  • The synthesis of heterocyclic compounds also plays a significant role in the development of advanced materials. For instance, pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been synthesized, showcasing the potential of such compounds in optoelectronic applications (Srivastava et al., 2017).

properties

IUPAC Name

3,4-dimethyl-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-14-7-9-25(10-8-14)21(27)18-12-19(22(28)24(4)13-18)23-20(26)17-6-5-15(2)16(3)11-17/h5-6,11-14H,7-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLFBJHIOWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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